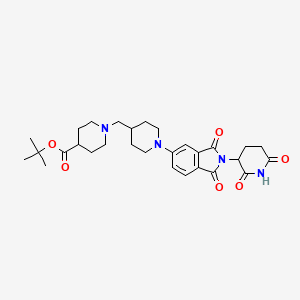

E3 Ligase Ligand-linker Conjugate 7

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H38N4O6 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

tert-butyl 1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C29H38N4O6/c1-29(2,3)39-28(38)19-10-12-31(13-11-19)17-18-8-14-32(15-9-18)20-4-5-21-22(16-20)27(37)33(26(21)36)23-6-7-24(34)30-25(23)35/h4-5,16,18-19,23H,6-15,17H2,1-3H3,(H,30,34,35) |

InChI Key |

ADEDCPLTPLKPLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Role of the Linker in E3 Ligase Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule is composed of three key elements: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.

While the two ligands provide specificity, the linker is far from a passive spacer. It is now unequivocally understood that the linker's composition, length, flexibility, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and drug-like properties. This technical guide provides an in-depth exploration of the multifaceted role of the linker, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core biological and experimental pathways involved in the development of potent E3 ligase conjugates.

The PROTAC Mechanism: An Induced Proximity Model

PROTACs function by bringing a target protein and an E3 ligase into close proximity, inducing the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity enables the E3 ligase, in concert with an E2 ubiquitin-conjugating enzyme, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. This polyubiquitination acts as a molecular "tag," marking the POI for recognition and subsequent

An In-depth Technical Guide to the Binding Affinity of E3 Ligase Ligand-Linker Conjugates for Cereblon and VHL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of E3 ligase ligand-linker conjugates, with a focus on two commonly exploited E3 ligases in targeted protein degradation: Cereblon (CRBN) and Von Hippel-Lindau (VHL). Given that "E3 Ligase Ligand-linker Conjugate 7" is a non-specific identifier used for various molecules, this document will focus on well-characterized ligands for these E3 ligases to illustrate the principles of binding affinity determination and its importance in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The affinity of the E3 ligase ligand for its target is a critical parameter in the efficacy of a PROTAC.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its E3 ligase is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding affinity. The following tables summarize representative binding affinity data for commonly used Cereblon and VHL ligands.

Table 1: Binding Affinity of Representative Ligands for Cereblon (CRBN)

| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| Thalidomide | ~150 nM (IC50) | Competitive Binding Assay | |

| Pomalidomide | Not explicitly found | Not explicitly found | |

| Lenalidomide | Not explicitly found | Not explicitly found | |

| Iberdomide (CC-220) | ~150 nM (IC50) | Cereblon-binding affinity assay |

Table 2: Binding Affinity of Representative Ligands for Von Hippel-Lindau (VHL)

| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| VH032 | Not explicitly found | Not explicitly found | |

| VH285 | 0.54 µM (IC50) | Not explicitly found | |

| (S,R,S)-AHPC | Not explicitly found | Not explicitly found |

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to measure the binding affinity of E3 ligase ligands. The choice of method depends on factors such as the properties of the ligand and the E3 ligase, and the desired throughput.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., E3 ligase ligand) to a ligand (e.g., immobilized E3 ligase) in real-time.

Methodology:

-

Immobilization: The E3 ligase (e.g., recombinant CRBN or VHL complex) is immobilized on a sensor chip.

-

Binding: A solution containing the E3 ligase ligand at various concentrations is flowed over the sensor chip.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is measured.

-

Data Analysis: The association and dissociation rates are determined, and the dissociation constant (Kd) is calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.

Methodology:

-

Sample Preparation: The E3 ligase is placed in the sample cell, and the ligand is loaded into the injection syringe.

-

Titration: The ligand is titrated into the E3 ligase solution in small aliquots.

-

Heat Measurement: The heat released or absorbed during the binding event is measured.

-

Data Analysis: The binding isotherm is plotted, and the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light upon binding of a fluorescently labeled ligand to a protein.

Methodology:

-

Probe Development: A fluorescently labeled version of a known E3 ligase ligand (probe) is synthesized.

-

Competition: The fluorescent probe is incubated with the E3 ligase in the presence of varying concentrations of the unlabeled test ligand.

-

Measurement: The fluorescence polarization is measured. The displacement of the fluorescent probe by the test ligand results in a decrease in polarization.

-

Data Analysis: The IC50 value, the concentration of the test ligand that displaces 50% of the fluorescent probe, is determined. The Kd can then be calculated from the IC50 value.

Cellular Target Engagement Assays

These assays measure the binding of a ligand to its target within a cellular context.

Methodology (Example: In-cell ELISA):

-

Cell Treatment: Cells expressing the E3 ligase of interest are treated with varying concentrations of the ligand.

-

Lysis and Fixation: The cells are lysed, and the proteins are fixed to the wells of a microplate.

-

Immunodetection: An antibody specific to the E3 ligase is used to detect the amount of protein.

-

Data Analysis: The binding of the ligand can stabilize the E3 ligase, leading to a change in the detected protein levels, from which binding affinity can be inferred.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the context of E3 ligase ligand binding.

Caption: Cereblon (CRBN) signaling pathway in the context of immunomodulatory drugs (IMiDs).

Caption: Von Hippel-Lindau (VHL) signaling pathway under normoxic conditions.

Methodological & Application

Application Notes and Protocols for Conjugating a Target Ligand to E3 Ligase Ligand-linker Conjugate 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed protocols for the conjugation of a target protein ligand to E3 Ligase Ligand-linker Conjugate 7 , a readily available building block for PROTAC synthesis.

E3 Ligase Ligand-linker Conjugate 7 (CAS 2022182-59-6), chemically known as N-(2-(2-Aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide, is a derivative of thalidomide, a well-known recruiter of the Cereblon (CRBN) E3 ligase. The conjugate features a terminal primary amine, providing a versatile reactive handle for conjugation to a target ligand.

This application note will focus on the most common method for conjugating a molecule with a primary amine: amide bond formation with a target ligand functionalized with a carboxylic acid.

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

This section provides a detailed protocol for the conjugation of a carboxylic acid-containing target ligand to the primary amine of E3 Ligase Ligand-linker Conjugate 7 via amide bond formation.

Materials and Reagents

| Reagent | Recommended Supplier(s) | Notes |

| E3 Ligase Ligand-linker Conjugate 7 | MedChemExpress, TargetMol, Sigma-Aldrich | Store at -20°C. |

| Target Ligand with a Carboxylic Acid Moiety | N/A | Synthesized in-house or commercially available. Ensure high purity. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Major chemical suppliers | Amide coupling agent. |

| DIPEA (N, |

Application Notes and Protocols for the Characterization of PROTACs Derived from E3 Ligase Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][5][6] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[6][7][8][9] This assembly facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][]

This document provides a comprehensive guide to the essential techniques and protocols for the characterization of PROTACs. While the specific "E3 Ligase Ligand-linker Conjugate 7" is not a universally recognized nomenclature and likely refers to a specific, proprietary conjugate, the principles and methods outlined herein are broadly applicable. For the purpose of these application notes, we will assume that this conjugate utilizes a well-characterized E3 ligase ligand, such as those targeting von Hippel-Lindau (VHL) or Cereblon (CRBN), which are commonly used in PROTAC development.[5][6][11] The successful development of a PROTAC candidate requires a thorough understanding of its biochemical and cellular activity, from initial target engagement to final protein degradation and downstream cellular effects.

I. Biochemical Characterization: Assessing Binding and Ternary Complex Formation

The initial characterization of a PROTAC involves a series of biochemical and biophysical assays to determine its binding affinity for both the target protein and the E3 ligase, and to evaluate the formation and stability of the ternary complex.[4][12][13]

Key Experiments and Data Presentation

| Parameter | Experimental Technique(s) | Typical Quantitative Output | Significance |

| Binary Binding Affinity (PROTAC to POI) | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) | Dissociation Constant (KD) | Determines the intrinsic binding strength of the PROTAC to its intended target protein. |

| Binary Binding Affinity (PROTAC to E3 Ligase) | SPR, BLI, ITC, FP | Dissociation Constant (KD) | Measures the affinity of the PROTAC for the recruited E3 ligase. |

| Ternary Complex Formation | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, SPR, BLI, ITC, NanoBRET | Ternary Complex KD, Cooperativity (α) | Confirms the PROTAC's ability to bridge the POI and E3 ligase and quantifies the stability of the resulting complex. Positive cooperativity (α > 1) is often a desirable feature.[] |

| Ternary Complex Kinetics | SPR, BLI | Association rate (kon), Dissociation rate (koff) | Provides insights into the dynamics of ternary complex formation and dissociation, which can influence degradation efficiency.[14] |

Experimental Protocols

Objective: To determine the binding affinity and kinetics of the PROTAC to the POI and E3 ligase individually (binary) and together (ternary).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified recombinant POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

-

PROTAC stock solution in DMSO

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein surface.

-

Monitor the association and dissociation phases.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine KD, kon, and koff.

-

-

Ternary Complex Analysis:

-

Pre-incubate the PROTAC with a fixed, saturating concentration of the first binding partner (e.g., E3 ligase).

-

Inject this mixture over the immobilized second binding partner (e.g., POI).

-

Analyze the sensorgrams to determine the affinity and kinetics of the ternary complex.

-

Workflow for SPR Analysis

Caption: Workflow for SPR-based characterization of PROTAC binding.

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based assay.[2]

Materials:

-

TR-FRET compatible microplate reader

-

Low-volume 384-well plates

-

Labeled POI (e.g., His-tagged POI with anti-His-Tb cryptate)

-

Labeled E3 ligase (e.g., GST-tagged E3 with anti-GST-d2)

-

PROTAC stock solution in DMSO

-

Assay buffer

Procedure:

-

Add the labeled POI, labeled E3 ligase, and varying concentrations of the PROTAC to the wells of the microplate.

-

Incubate at room temperature for a specified time to allow complex formation.

-

Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often seen with PROTACs.[14]

II. Cellular Characterization: Assessing Protein Degradation and Biological Effects

Following biochemical validation, it is crucial to assess the PROTAC's activity in a cellular context.[15] This involves measuring the degradation of the target protein and evaluating the downstream functional consequences.

Key Experiments and Data Presentation

| Parameter | Experimental Technique(s) | Typical Quantitative Output | Significance |

| Target Protein Degradation | Western Blotting, In-Cell Western, ELISA, Flow Cytometry, Mass Spectrometry (TMT), HiBiT Lytic Assay | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | Quantifies the potency and efficacy of the PROTAC in degrading the target protein in cells. |

| Target Ubiquitination | Co-immunoprecipitation (Co-IP) followed by Western Blotting for ubiquitin, In-vitro ubiquitination assays | Increased polyubiquitination of the POI | Provides direct evidence that the PROTAC induces ubiquitination of the target protein.[] |

| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay | Target stabilization or change in BRET ratio | Confirms that the PROTAC binds to its intended target inside the cell.[3] |

| Downstream Cellular Effects | Cell viability assays (e.g., MTT, CellTiter-Glo), Apoptosis assays (e.g., Annexin V staining), Gene expression analysis (qPCR, RNA-seq) | IC50, EC50, changes in gene expression | Evaluates the functional consequences of target protein degradation.[2] |

| Selectivity | Proteomics (e.g., TMT-MS) | Off-target degradation profiles | Assesses the specificity of the PROTAC for the intended target protein across the proteome. |

Experimental Protocols

Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of the target protein.

Materials:

-

Cell line expressing the POI

-

Cell culture reagents

-

PROTAC stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies for the POI and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Objective: To detect the PROTAC-induced ubiquitination of the target protein in cells.

Materials:

-

Cell line expressing the POI

-

PROTAC and proteasome inhibitor (e.g., MG132)

-

Lysis buffer for Co-IP

-

Antibody against the POI for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin for Western blotting

Procedure:

-

Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

-

Lyse the cells and pre-clear the lysates.

-

Incubate the lysates with an antibody against the POI overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the POI.

III. Logic of PROTAC Characterization

The characterization of a PROTAC follows a logical progression from in vitro biochemical assessment to in-cell functional evaluation. This tiered approach ensures that only promising candidates with the desired molecular and cellular properties advance in the drug discovery pipeline.

Logical Flow of PROTAC Characterization

Caption: Logical progression of experiments for PROTAC characterization.

Conclusion

The systematic characterization of PROTACs using a combination of biochemical and cellular assays is fundamental to the successful development of this therapeutic modality.[12] By thoroughly evaluating binary and ternary binding, target degradation, and downstream cellular effects, researchers can gain critical insights into the structure-activity relationships that govern PROTAC efficacy and selectivity. The protocols and data presentation formats provided in these application notes offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling the identification and optimization of promising drug candidates.

References

- 1. [PDF] Assays and technologies for developing proteolysis targeting chimera degraders | Semantic Scholar [semanticscholar.org]

- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. precisepeg.com [precisepeg.com]

- 9. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. tandfonline.com [tandfonline.com]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of PROTACs Synthesized with E3 Ligase Ligand-linker Conjugate 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. The synthesis of these heterobifunctional molecules, which link a target protein ligand to an E3 ubiquitin ligase ligand, often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification methods are critical to obtaining highly pure PROTACs for downstream biological evaluation. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 7, a component that recruits the Cereblon (CRBN) E3 ligase. The primary purification techniques discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reversed-Phase Flash Chromatography, which are widely adopted for their efficacy in separating complex mixtures of small molecules like PROTACs.

General Principles of PROTAC Purification

PROTACs, due to their often high molecular weight and complex structures, can present unique purification challenges. Key considerations include:

-

Solubility: PROTACs may have limited solubility in common chromatography solvents. Careful selection of the mobile phase and sample dissolution solvent is crucial.

-

Purity Assessment: Accurate assessment of purity is essential. This is typically achieved using analytical RP-HPLC coupled with mass spectrometry (LC-MS) to confirm the identity of the purified product.

-

Scale of Purification: The choice between preparative HPLC and flash chromatography often depends on the quantity of PROTAC to be purified, with flash chromatography being suitable for larger scales.

Key Purification Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution purification technique ideal for obtaining highly pure PROTACs, especially for initial biological studies where compound purity is paramount.

Reversed-Phase Flash Chromatography

For larger scale purifications (milligram to gram quantities), reversed-phase flash chromatography offers a faster and more economical alternative to preparative HPLC, while still providing good resolution for many PROTACs.

Chiral Purification using Supercritical Fluid Chromatography (SFC)

If the PROTAC synthesis involves chiral centers and results in a mixture of enantiomers or diastereomers, chiral purification is necessary. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often offering faster run times and reduced solvent consumption compared to chiral HPLC.

Data Presentation

The following table summarizes typical quantitative data for PROTAC purification based on literature precedents. Please note that yields and purity are highly dependent on the specific PROTAC structure and the success of the preceding synthetic steps.

| Purification Method | Scale | Typical Purity | Typical Yield | Key Parameters | Reference |

| RP-HPLC | mg | >95-99% | 10-50% | Column: C18, 5-10 µm particle sizeMobile Phase: Acetonitrile/Water with 0.1% TFA or Formic Acid | |

| RP-Flash Chromatography | mg to g | >90-98% | 30-70% | Stationary Phase: C18-functionalized silicaMobile Phase: Methanol/Water or Acetonitrile/Water | |

| Chiral SFC | mg |

Application Notes and Protocols for Analytical Confirmation of E3 Ligase Ligand-Linker Conjugate 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of an E3 ligase ligand-linker conjugate is a critical first step in the development of potent and specific Proteolysis Targeting Chimeras (PROTACs). Confirmation of the covalent linkage between the E3 ligase ligand and the linker is paramount to ensure the desired biological activity of the final PROTAC molecule. This document provides detailed application notes and protocols for the essential analytical techniques required to confirm the successful synthesis and purity of "E3 Ligase Ligand-linker Conjugate 7."

The methodologies described herein—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—provide orthogonal approaches to unequivocally characterize the conjugate. Mass spectrometry confirms the molecular weight of the final product, NMR spectroscopy elucidates its chemical structure, and HPLC assesses its purity.

Experimental Workflow for Confirmation of Conjugation

The following diagram illustrates the general workflow for the synthesis and analytical confirmation of E3 Ligase Ligand-linker Conjugate 7.

Caption: Workflow for Synthesis and Analysis of Conjugate 7.

Key Analytical Techniques and Protocols

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental technique to confirm the successful conjugation by verifying the molecular weight of the E3 Ligase Ligand-linker Conjugate 7. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an accurate mass measurement, which can confirm the elemental composition.

Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of the purified E3 Ligase Ligand-linker Conjugate 7 in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Prepare a dilution series to determine the optimal concentration for analysis.

-

-

Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

-

Scan Range: A range appropriate to detect the expected molecular ion of the conjugate.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm its identity by observing characteristic fragment ions of the E3 ligase ligand and the linker.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the E3 Ligase Ligand-linker Conjugate 7 in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and determine the m/z value of the molecular ion.

-

Compare the experimentally determined mass to the theoretical calculated mass. A mass accuracy of within 5 ppm is generally considered confirmation.

-

Analyze the MS/MS fragmentation pattern to identify fragments corresponding to the E3 ligase ligand and the linker, providing further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR

Troubleshooting & Optimization

Technical Support Center: Conjugating Hydrophobic Ligands to E3 Ligase Ligand-Linker Conjugate 7

Welcome to the technical support center for challenges in conjugating hydrophobic ligands to E3 Ligase Ligand-linker Conjugate 7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is E3 Ligase Ligand-linker Conjugate 7 and what is its role in our experiments?

E3 Ligase Ligand-linker Conjugate 7 is a pre-fabricated molecule that consists of a ligand for an E3 ubiquitin ligase (like VHL or Cereblon) connected to a chemical linker. Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Your hydrophobic ligand is intended to be the "warhead" that binds to the target protein of interest.

Q2: What are the primary challenges when conjugating a hydrophobic ligand to E3 Ligase Ligand-linker Conjugate 7?

The most significant challenge arises from the poor aqueous solubility of hydrophobic ligands. Most bioconjugation reactions are performed in aqueous buffers to maintain the stability and activity of the E3 ligase ligand portion of the conjugate. However, hydrophobic molecules tend to aggregate and precipitate in aqueous environments, leading to low reaction efficiency and difficulty in purification. Other challenges include steric hindrance, suboptimal linker length, and inappropriate reaction conditions.

Q3: How does the choice of linker in the E3 Ligase Ligand-linker Conjugate 7 affect the conjugation and the final PROTAC's function?

The linker is a critical component that influences several properties of the final conjugate:

-

Solubility: The composition of the linker can significantly impact the overall solubility of the PROTAC. Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can help counteract the hydrophobicity of your ligand and improve solubility in aqueous buffers.

-

Ternary Complex Formation: The length and flexibility of the linker are crucial for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). A linker that is too short may cause steric clashes, while a linker that is too long might not effectively bring the two proteins together for ubiquitination.

-

Cell Permeability: The physicochemical properties of the linker, including its hydrophilicity and rigidity, can affect the ability of the final PROTAC to cross cell membranes and reach its intracellular target.

Q4: What analytical techniques are recommended for characterizing the final conjugate?

After the conjugation reaction, it is essential to purify and characterize the product. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): To purify the conjugate from unreacted starting materials and byproducts.

-

Mass Spectrometry (MS): To confirm the identity and purity of the final conjugate by verifying its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final conjugate.

-

Western Blot: Can be used to quantify the efficiency of the conjugation by observing a molecular weight shift of the protein-linker conjugate after reaction with the hydrophobic ligand.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions

| Possible Cause | Recommended Solution |

| Poor Solubility of Hydrophobic Ligand | - Use a co-solvent: Introduce a water-miscible organic solvent like DMSO or ethanol (B145695) (typically 5-10% v/v) to the reaction buffer to increase the solubility of the hydrophobic ligand. - Modify the linker: If you are synthesizing your own E3 ligase conjugate, consider using a more hydrophilic linker, such as one containing a PEG chain. |

| Suboptimal Reaction Conditions | - Optimize pH: The optimal pH for the conjugation reaction depends on the specific reactive groups. For example, reactions involving primary amines (like lysine (B10760008) residues) are often more efficient at a slightly alkaline pH (7.5-8.5). - Vary Temperature and Incubation Time: Systematically test different temperatures and reaction times to find the optimal conditions for your specific molecules. |

| Incorrect Molar Ratio of Reactants | - Increase the excess of one reactant: Use a molar excess (e.g., 5-10 fold) of the hydrophobic ligand to drive the reaction towards product formation. |

| Steric Hindrance | - Use a longer linker: If the conjugation site is sterically hindered, a longer, more flexible linker can provide better accessibility. |

| Inactivated Reactants | - Use fresh reagents: Ensure that both the E3 Ligase Ligand-linker Conjugate 7 and your hydrophobic ligand are not degraded. Avoid repeated freeze-thaw cycles. |

Problem 2: Aggregation and Precipitation During Reaction

Possible Causes and Solutions

| Possible Cause | Recommended Solution |

| High Hydrophobicity of the Conjugate | - Include a co-solvent: As with low solubility, adding DMSO or ethanol can help keep the reactants and the product in solution. - Lower the Drug-to-Antibody Ratio (DAR) equivalent: If applicable to your system, aiming for a lower ratio of hydrophobic ligand to the E3 conjugate can reduce overall hydrophobicity. |

optimizing linker length for PROTACs using E3 Ligase Ligand-linker Conjugate 7

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for Proteolysis Targeting Chimeras (PROTACs), with a focus on those utilizing CRBN-recruiting E3 ligase ligand-linker conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is crucial for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The length, composition, and attachment points of the linker are critical parameters that influence the efficacy of a PROTAC.[1]

Q2: How does linker length impact PROTAC activity?

The length of the linker is a critical determinant of PROTAC efficacy. An optimal linker length is necessary to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

-

If the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2]

Therefore, identifying the optimal linker length is a crucial step in the development of potent and selective PROTACs. This often requires the empirical testing of a series of PROTACs with varying linker lengths.

Q3: What are common linker types used in PROTACs?

The most common types of linkers used in PROTAC design are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains. These are popular due to their synthetic accessibility and ability to allow for the necessary conformational flexibility to form a productive ternary complex. More rigid linkers incorporating moieties like piperazine (B1678402) or triazole rings are also used to modulate the PROTAC's physicochemical properties and conformational stability.

Q4: What is the "hook effect" in PROTAC experiments?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.

Troubleshooting Guide

Problem: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe significant degradation.

-

Possible Cause 1: Suboptimal Linker Length.

-

Troubleshooting: Synthesize a library of PROTACs with systematically varied linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

-

-

Possible Cause 2: Inefficient Ternary Complex Formation.

-

Troubleshooting: The linker may not be promoting a productive orientation of the target protein and E3 ligase. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.

-

-

Possible Cause 3: Poor Cell Permeability.

-

Troubleshooting: PROTACs are often large molecules and may have difficulty crossing the cell membrane. Modify the linker to improve its physicochemical properties, for example, by incorporating more hydrophilic or rigid elements. Cellular target engagement can be confirmed using assays like NanoBRET or Cellular Thermal Shift Assay (CETSA).

-

-

Possible Cause 4: PROTAC Instability.

-

Troubleshooting: The PROTAC molecule may be unstable in the experimental conditions. Assess the stability of your compound in the cell culture medium over the time course of your experiment.

-

Problem: I am observing inconsistent or highly variable degradation results.

-

Possible Cause 1: Experimental Variability.

-

Troubleshooting: Ensure consistent cell passage numbers, seeding densities, and treatment times. Use appropriate vehicle controls (e.g., DMSO) and include a positive control PROTAC if available.

-

-

Possible Cause 2: The "Hook Effect".

-

Troubleshooting: Perform a full dose-response curve with a wide range of concentrations to determine if you are observing the hook effect at higher concentrations.

-

-

Possible Cause 3: Cell Line Specific E3 Ligase Expression.

-

Troubleshooting: Confirm the expression levels of the recruited E3 ligase (e.g., CRBN) in your chosen cell line using Western blotting or qPCR.

-

Quantitative Data on Linker Length Optimization

The following table summarizes data from a study on thalidomide-based PROTACs targeting the BRD4 protein, illustrating the impact of varying PEG linker length on degradation efficiency.

| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |

| 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |

| 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |

| 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |

| 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |

Note: Data is synthesized from published literature for illustrative purposes. DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.

Experimental Protocols

Detailed step-by-step protocols for key assays used in PROTAC development are provided below.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the amount of target protein remaining after PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound(s) and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of your PROTACs and a vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentration of all samples. Denature the proteins by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][3][4][5][6]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5, NTA)

-

Purified target protein

-

Purified E3 ligase complex (e.g., CRBN-DDB1)

-

PROTAC compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Immobilize either the E3 ligase or the target protein onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

-

Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm it does not bind to the immobilized protein in the absence of the PROTAC.

-

-

Ternary Complex Analysis:

-

Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner over the sensor chip.

-

The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.[7][8]

NanoBRET™ Assay for Cellular Target Engagement

NanoBRET™ is a proximity-based assay that can measure the engagement of a PROTAC with its target protein or E3 ligase within living cells.

Materials:

-

Cells expressing a NanoLuc® fusion of the target protein or E3 ligase

-

NanoBRET™ tracer specific for the target

-

PROTAC compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Plate reader capable of measuring luminescence and filtered light emission

Procedure:

-

Cell Preparation: Transfect cells with the appropriate NanoLuc® fusion vector and plate them in a 96-well plate.

-

Compound Treatment: Add the NanoBRET™ tracer and varying concentrations of the PROTAC to the cells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

-

Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET signal with increasing PROTAC concentration indicates competitive binding and allows for the determination of the IC50 value for target engagement in a cellular environment.[2]

Diagrams of Signaling Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. explorationpub.com [explorationpub.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

addressing off-target effects of PROTACs synthesized with E3 Ligase Ligand-linker Conjugate 7

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with Proteolysis-Targeting Chimeras (PROTACs) synthesized using E3 Ligase Ligand-Linker Conjugates. For the purpose of this guide, we will refer to a representative conjugate, "CL-7," which utilizes a Cereblon (CRBN) E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects observed with PROTACs synthesized using the CL-7 conjugate?

A1: Off-target effects with PROTACs, including those using the CL-7 conjugate, can stem from several factors:

-

Target-Related Off-Targets: The "warhead" or target-binding ligand of the PROTAC may have affinity for proteins other than the intended target, leading to their unintended degradation.

-

E3 Ligase-Related Off-Targets: The CRBN ligand in the CL-7 conjugate could alter the substrate specificity of Cereblon, leading to the degradation of its natural substrates or "neo-substrates." Pomalidomide-based PROTACs, for instance, have been shown to sometimes degrade zinc-finger (ZF) proteins.

-

Ternary Complex-Mediated Off-Targets: The formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is crucial for degradation. However, the PROTAC could induce the formation of off-target ternary complexes with other proteins, leading to their degradation. The linker plays a critical role in the geometry of this complex.

-

Downstream Signaling Effects: The degradation of the intended target can perturb signaling pathways, leading to changes in the expression of other proteins that are not direct off-targets.

Q2: What is the "hook effect" and how does it relate to off-target effects?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While not a direct off-target effect, the high concentrations used that lead to the hook effect can increase the likelihood of engaging low-affinity off-targets and causing unintended protein degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.

Q3: How can I distinguish between direct off-target degradation and downstream signaling pathway perturbations?

A3: Differentiating between direct off-targets and indirect downstream effects is a key challenge. A time-course experiment using global proteomics can be very informative. Direct off-targets are typically degraded with kinetics similar to the intended target, often at earlier time points. Downstream effects on protein levels usually appear at later time points as a consequence of the primary target's degradation. Additionally, transcriptomics (RNA-sequencing) can help determine if changes in protein levels are due to protein degradation or transcriptional regulation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with PROTACs synthesized using the CL-7 conjugate and provides actionable troubleshooting steps.

| Problem | Potential Cause | Troubleshooting Steps |

| High-confidence off-target protein identified by proteomics. | The target-binding ligand ("warhead") has affinity for the off-target protein. | 1. Validate the off-target: Confirm the degradation of the identified off-target protein using an orthogonal method like Western Blotting. 2. Assess warhead selectivity: If not already known, determine the binding affinity of the warhead for the off-target protein using biophysical assays (e.g., SPR, ITC). 3. Optimize the warhead: If the warhead shows significant binding to the off-target, consider redesigning it for improved selectivity. |

| The PROTAC is inducing a productive off-target ternary complex. | 1. Modify the linker: Systematically vary the linker length, rigidity, and attachment points. The linker's properties can significantly influence the geometry of the ternary complex and can be altered to disfavor the formation of the off-target complex. 2. Change the E3 ligase ligand: If linker optimization is unsuccessful, consider synthesizing a new PROTAC with a ligand for a different E3 ligase (e.g., VHL). Different E3 ligases have distinct substrate scopes and may not form a productive ternary complex with the off-target protein. | |

| Widespread, unexpected changes in the proteome. | The PROTAC is causing cellular toxicity. | 1. Perform a cell viability assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of your PROTAC. 2. Lower the PROTAC concentration: If possible, perform experiments at concentrations below the toxic threshold. 3. Check solvent toxicity: Ensure that the concentration of the solvent (e.g., DMSO) is not causing toxicity. |

| The CRBN ligand is causing degradation of its natural substrates. | 1. Review literature: Check for known off-targets of the specific CRBN ligand used in the CL-7 conjugate. 2. Use a negative control: Synthesize a version of the PROTAC with an inactive epimer of the CRBN ligand that does not bind to Cereblon. This can help differentiate between CRBN-dependent and independent off-target effects. | |

| Inconsistent degradation results between experiments. | Variability in cell culture conditions. | 1. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding densities and confluency. The health and state of the cells can impact the efficiency of the ubiquitin-proteasome system. 2. Assess PROTAC stability: Check the stability of your PROTAC in the cell culture medium over the time course of the experiment. |

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification by Tandem Mass Tag (TMT) Mass Spectrometry

This protocol outlines a general workflow for identifying off-target protein degradation.

-

Cell Culture and Treatment:

-

Culture a suitable cell line to approximately 70-80% confluency.

-

Treat the cells with the PROTAC at its optimal degradation concentration (and potentially a higher concentration to assess concentration-dependent off-targets).

-

Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).

-

Incubate for a time point determined to be optimal for target degradation (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis and Protein Digestion:

-

Harvest and wash the cells.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates (e.g., using a BCA assay).

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

-

Isobaric Labeling (TMT):

-

Label the peptide samples from each condition with

-

Validation & Comparative

A Comparative Guide to PROTAC Degradation Efficiency with Different E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical parameter that dictates the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of the degradation efficiency of PROTACs employing different E3 ligase ligands, supported by experimental data and detailed protocols to aid researchers in the strategic design and evaluation of novel degraders.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC consists of two key components connected by a linker: a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2] While over 600 E3 ligases exist in humans, a handful have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[1][3] This guide focuses on comparing the performance of PROTACs utilizing ligands for some of the most common E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[1]

Mechanism of Action and Experimental Workflow

The general mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome. The efficiency of this process is a key determinant of a PROTAC's therapeutic potential.

Figure 1: Mechanism of PROTAC-mediated protein degradation.

A typical experimental workflow to assess the degradation efficiency of a PROTAC involves treating cultured cells with the compound, followed by protein level quantification.

Figure 2: General workflow for evaluating PROTAC efficiency.

Performance Comparison of E3 Ligase Ligands

The choice of E3 ligase can significantly influence a PROTAC's degradation potency (DC₅₀ - the concentration at which 50% of the target protein is degraded) and maximal degradation (Dₘₐₓ). The following tables summarize the performance of PROTACs with different E3 ligase ligands against the same protein targets.

Note: The presented DC₅₀ and Dₘₐₓ values are indicative and can vary based on the specific PROTAC construct, linker design, cell line, and experimental conditions.

Cereblon (CRBN) Ligands

Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][4] They are widely used in PROTAC design.[1][4]

| Target Protein | PROTAC | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| BRD4 | dBET1 | Pomalidomide | 4 | >90 | MV4-11 | N/A |

| ERα | ARV-471 | Pomalidomide derivative | 1.8 | >90 | MCF-7 | [5] |

| BTK | MT-802 | Pomalidomide | <1 | >95 | MOLM-14 | N/A |

| EGFRL858R/T790M | Compound 69 | Pomalidomide derivative | 11 | >90 | HCC-827 | [5] |

Von Hippel-Lindau (VHL) Ligands

VHL ligands, such as VH032, are also commonly used in PROTAC development and have demonstrated high degradation efficiency.[6][7][8]

| Target Protein | PROTAC | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| BRD4 | MZ1 | VH032 derivative | 25 | ~80 | HeLa | N/A |

| ERα | Raloxifene-based | VH032 | <100 | >80 | MCF-7 | [5] |

| BTK | SJF678 | VH032 derivative | >1000 | <50 | RAMOS | [5] |

| EGFRL858R/T790M | Compound 68 | VH032 derivative | 5.0 | >90 | HCC-827 | [5] |

MDM2 Ligands

Ligands for MDM2, such as nutlin-3 (B1677040) and its derivatives, have been employed to create PROTACs, although they are less common than CRBN or VHL ligands.[3][9][10]

| Target Protein | PROTAC | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| AR | Nutlin-based | Nutlin-3 | ~1000 | ~70 | LNCaP | [9][10] |

| PARP1 | Compound 17 | Nutlin-3 | ~100 | >80 | MDA-MB-231 | [3] |

| BCL-XL | BMM4 | Nutlin-3 derivative | ~500 | >70 | U87 | [11] |

IAP Ligands

Inhibitor of Apoptosis Protein (IAP) ligands, such as derivatives of LCL161 and bestatin, are another class of E3 ligase recruiters for PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[12][13]

| Target Protein | PROTAC | E3 Ligase Ligand | DC₅₀ (µM) | Dₘₐₓ (%) | Cell Line | Reference |

| BCR-ABL | SNIPER(ABL)-062 | LCL161 derivative | 0.3 | >80 | K562 | [14] |

| cIAP1 | SNIPER-7 | LCL161 derivative | <1 | >90 | HeLa | [12] |

| H-PGDS | LCL161-based | LCL161 derivative | ~1 | >80 | N/A | [12] |

Signaling Pathways and E3 Ligase Selection

The choice of E3 ligase can impact the degradation profile and potential off-target effects. The diagram below illustrates the recruitment of different E3 ligases by their respective ligands in the context of a PROTAC.

Figure 3: Recruitment of different E3 ligases by PROTACs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of PROTAC performance.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for quantifying target protein degradation in cells treated with a PROTAC.[2][15]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture medium and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[2]

-

Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[2]

-

Mass Spectrometry-Based Proteomics for Selectivity Profiling

This protocol provides a workflow for assessing the selectivity of a PROTAC by quantifying changes in the global proteome.[16][17]

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

LC-MS/MS system (e.g., Orbitrap)

-

Proteomics data analysis software

Procedure:

-

Cell Culture and Treatment:

-

Culture cells and treat with the PROTAC at a specific concentration (e.g., 10x DC₅₀) and a vehicle control in biological triplicates for a defined time.[16]

-

-

Protein Extraction and Digestion:

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer.[16]

-

-

Data Analysis:

Cell Viability Assay

This protocol outlines a common method to assess the effect of PROTAC-induced protein degradation on cell viability.[18]

Materials:

-

Cell line of interest

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Opaque-walled 96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[18]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control.[18]

-

-

Incubation:

-

Incubate the plate for a desired duration (e.g., 48 or 72 hours).[18]

-

-

Signal Detection:

-

Add the cell viability reagent to each well.

-

Mix to induce cell lysis and incubate to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.[18]

-

Conclusion

The selection of an appropriate E3 ligase and its corresponding ligand is a pivotal decision in the design of effective and selective PROTACs. While CRBN and VHL ligands are the most extensively studied and have demonstrated broad applicability, ligands for other E3 ligases like MDM2 and IAPs offer alternative strategies, potentially with different degradation profiles and selectivity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to standardize the evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 9. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]

- 11. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. adooq.com [adooq.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

evaluating the pharmacokinetic properties of a PROTAC synthesized with E3 Ligase Ligand-linker Conjugate 7

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profile of a novel PROTAC, Compound X, synthesized with E3 Ligase Ligand-linker Conjugate 7, against the established androgen receptor targeting PROTAC, ARV-110.

This guide provides a comparative analysis of the pharmacokinetic (PK) properties of the novel, hypothetically synthesized Compound X and the clinically evaluated ARV-110. The data for Compound X is simulated for illustrative purposes, while the data for ARV-110 is based on publicly available preclinical studies.[1][2] This guide aims to offer a framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) characteristics of new PROTAC molecules.

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Comparative Pharmacokinetic Data

The following tables summarize key in vitro and in vivo pharmacokinetic parameters for Compound X and ARV-110.

In Vitro Permeability and Stability

| Parameter | Compound X (Hypothetical Data) | ARV-110 (Literature Data) |

| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 2.5 | Low to moderate |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | 1.8 | Moderate |

| Caco-2 Efflux Ratio (B→A / A→B) | 2.1 | >2 |

| Human Liver Microsomal Stability (% remaining after 60 min) | 85% | Stable |

| Mouse Liver Microsomal Stability (% remaining after 60 min) | 78% | Stable |

Note: The permeability of PROTACs can be challenging to predict and often falls outside the "rule of 5" for oral bioavailability.[3][4] The Caco-2 efflux ratio suggests that both compounds may be subject to active transport out of cells.[5]

In Vivo Pharmacokinetics in Mice

| Parameter | Compound X (Hypothetical Data) | ARV-110 (Literature Data)[1][2] |

| Dose & Route | 10 mg/kg PO | 5 mg/kg PO |

| Cmax (ng/mL) | 450 | 612 |

| Tmax (h) | 2.0 | 4.8 |

| AUC₀-t (ng·h/mL) | 3200 | 4896 |

| Half-life (t½) (h) | 5.5 | 14.6 |

| Oral Bioavailability (F%) | 30% | 37.9% |

| Clearance (CL) (mL/min/kg) | 25 | 16 |

| Volume of Distribution (Vd) (L/kg) | 8.2 | 5.2 |

Note: Despite their high molecular weight, some PROTACs like ARV-110 have demonstrated moderate oral bioavailability.[2][6] The pharmacokinetic profile of Compound X is designed to be within a plausible range for a developmental PROTAC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for absorption.

Protocol:

-

A 96-well filter plate is coated with a solution of lecithin (B1663433) in dodecane (B42187) to form an artificial membrane.

-

The test compound (e.g., Compound X or ARV-110) is dissolved in a buffer solution at a known concentration and added to the donor wells.

-

The acceptor wells are filled with a buffer solution, which may contain a surfactant to improve the solubility of the permeated compound.

-

The plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)

Caco-2 Permeability Assay

Purpose: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model for the intestinal barrier and can indicate the potential for both passive and active transport.

Protocol:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (A to B permeability).

-

Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the B to A permeability.

-

Samples are collected from the receiving chamber at various time points and analyzed by LC-MS/MS.

-

The apparent permeability (Papp) is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of efflux transporters.

In Vivo Pharmacokinetic Study in Mice

Purpose: To determine the pharmacokinetic profile of a compound after administration to a living organism, providing crucial information on its ADME properties.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Arvinas Announces Initiation of Patient Dosing in the First Phase 1 Clinical Trial of PROTAC™ Protein Degrader, ARV-110 | santé log [santelog.com]

Safety Operating Guide

Essential Guide to the Safe Disposal of E3 Ligase Ligand-Linker Conjugate 7

Researchers and drug development professionals handling advanced biochemical compounds such as E3 Ligase Ligand-linker Conjugate 7 must adhere to stringent safety and disposal protocols. As a member of the PROTAC (Proteolysis Targeting Chimera) class of molecules, this conjugate is designed to hijack the cell's natural waste disposal system to degrade specific target proteins. Due to their potent biological activity and potential environmental impact, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.

This guide provides a comprehensive overview of the essential, immediate safety and logistical information for the proper disposal of E3 Ligase Ligand-linker Conjugate 7 and similar research-grade chemical compounds.

Core Principles of Chemical Waste Management

The disposal of any novel compound, including E3 Ligase Ligand-linker Conjugates, is governed by institutional guidelines and local, state, and federal regulations. A primary principle is to treat all research compounds as potentially hazardous waste. Therefore, never dispose of such chemicals down the sink or in regular trash. The designated route for disposal is through your institution's Environmental Health and Safety (EHS) program.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the safe handling and disposal of E3 Ligase Ligand-linker Conjugate 7.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.

-

Solid Waste: Collect any unused or waste powder of the conjugate in a clearly labeled, sealed container designated for chemical waste.

-

Liquid Waste: Solutions containing the conjugate should be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

-

Contaminated Materials: All materials that have come into contact with the conjugate, such as pipette tips, tubes, gloves, and absorbent materials from spill cleanups, are to be considered contaminated and disposed of as chemical waste.

Step 3: Container Selection and Labeling Use a sturdy, leak-proof container that is chemically compatible with the waste. Whenever feasible, use the original container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

Step 4: Spill Management In the event of a spill, prevent further leakage or spreading.

-

Liquid Spills: Absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.

-

Solid Spills: Carefully sweep or scoop the material to avoid dust generation.

-

Cleanup: Collect all spill cleanup materials into a designated, sealed container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.

Step 5: Final Disposal All waste containing E3 Ligase Ligand-linker Conjugate 7 must be disposed of through an approved hazardous waste disposal facility, coordinated by your institution's EHS department.

Quantitative Data for Disposal Consideration

While the specific Safety Data Sheet (SDS) for "E3 Ligase Ligand-linker Conjugate 7" must be consulted for precise quantitative data, the following table provides illustrative parameters for the disposal of potent, small molecule compounds.

| Parameter | Guideline | Relevance to Disposal |

| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation. |

| Concentration Limits | Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous. | Even low concentrations of potent compounds can render a solution hazardous. |

| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers. |

| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area. | Limits the amount of waste stored in the lab before a scheduled pickup. |

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of E3 Ligase Ligand-linker Conjugate 7.

Essential Safety and Logistical Guidance for Handling E3 Ligase Ligand-linker Conjugate 7

FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.